molecular formula C19H22N2O4 B14434094 Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate CAS No. 76393-55-0

Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate

Cat. No.: B14434094
CAS No.: 76393-55-0
M. Wt: 342.4 g/mol
InChI Key: ZFSIDBXAYCKTGM-UHFFFAOYSA-N
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Description

Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methoxyphenylcarbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate typically involves a multi-step process. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form an amine. This amine is then reacted with a carbamoyl chloride derivative to introduce the carbamoylamino group. Finally, esterification with butanol yields the desired butyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Butyl benzoate: A simpler ester of benzoic acid, lacking the carbamoylamino group.

    4-[(2-methoxyphenyl)carbamoylamino]benzoic acid: Similar structure but without the butyl ester group.

    Methyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate: Similar structure but with a methyl ester instead of a butyl ester.

Uniqueness

Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, while the carbamoylamino group may contribute to its biological activity.

Properties

CAS No.

76393-55-0

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C19H22N2O4/c1-3-4-13-25-18(22)14-9-11-15(12-10-14)20-19(23)21-16-7-5-6-8-17(16)24-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,23)

InChI Key

ZFSIDBXAYCKTGM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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